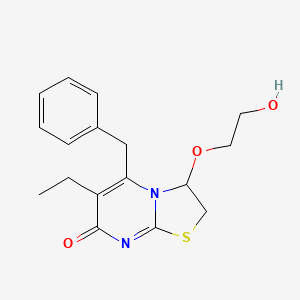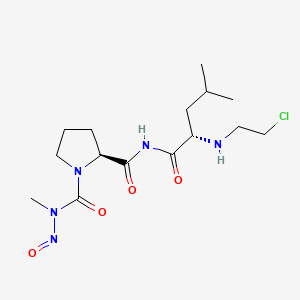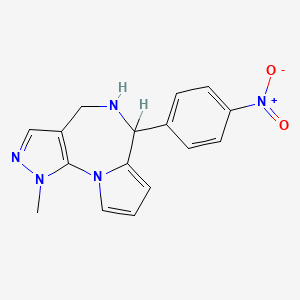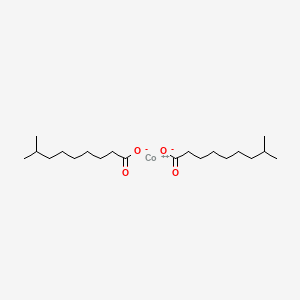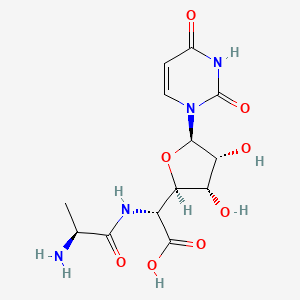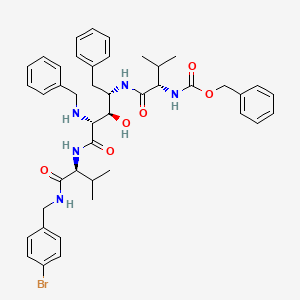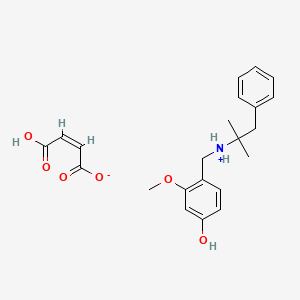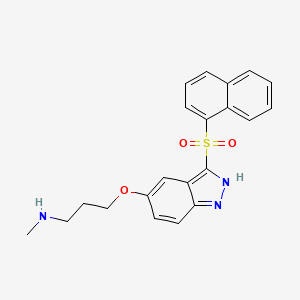
Desmethylcerlaperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylcerlaperidine is a chemical compound with the molecular formula C21H21N3O3S It is known for its complex structure, which includes a naphthalenylsulfonyl group and an indazole moiety This compound is a metabolite of cerlaperidine, a synthetic opioid analgesic
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of desmethylcerlaperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Attachment of the Naphthalenylsulfonyl Group: The naphthalenylsulfonyl group is introduced via sulfonylation reactions, where the indazole intermediate reacts with naphthalenesulfonyl chloride in the presence of a base such as pyridine.
N-Methylation: The final step involves the N-methylation of the intermediate compound using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Desmethylcerlaperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of functional groups within the molecule.
Substitution: N-substituted derivatives of this compound.
科学的研究の応用
Desmethylcerlaperidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfonyl and indazole groups.
Biology: Researchers investigate its interactions with biological macromolecules to understand its potential as a pharmacological agent.
Medicine: As a metabolite of cerlaperidine, it is studied for its analgesic properties and potential therapeutic uses.
Industry: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism of action of desmethylcerlaperidine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic effects. The molecular targets include the mu-opioid receptors, and the pathways involved are those related to pain modulation and relief.
類似化合物との比較
Desmethylcerlaperidine can be compared with other similar compounds such as:
Cerlaperidine: The parent compound, which has a similar structure but includes an additional methyl group.
Fentanyl: Another synthetic opioid with a different chemical structure but similar pharmacological effects.
Morphine: A naturally occurring opioid with a simpler structure but comparable analgesic properties.
Uniqueness
This compound is unique due to its specific structural features, such as the naphthalenylsulfonyl group and the indazole moiety, which contribute to its distinct chemical reactivity and pharmacological profile.
List of Similar Compounds
- Cerlaperidine
- Fentanyl
- Morphine
- Meperidine
- Tramadol
This compound’s unique structure and properties make it a valuable compound for various scientific research applications, offering insights into both its chemical behavior and potential therapeutic uses.
特性
CAS番号 |
925449-42-9 |
|---|---|
分子式 |
C21H21N3O3S |
分子量 |
395.5 g/mol |
IUPAC名 |
N-methyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C21H21N3O3S/c1-22-12-5-13-27-16-10-11-19-18(14-16)21(24-23-19)28(25,26)20-9-4-7-15-6-2-3-8-17(15)20/h2-4,6-11,14,22H,5,12-13H2,1H3,(H,23,24) |
InChIキー |
XJBFZLJZSPJQRV-UHFFFAOYSA-N |
正規SMILES |
CNCCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


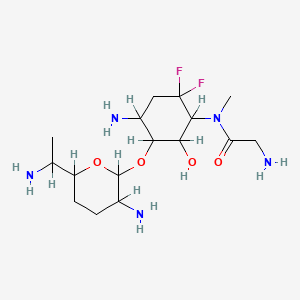
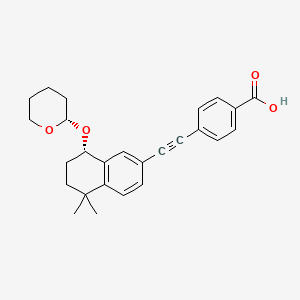

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

